Biochemical Potency: Defactinib Dual FAK/Pyk2 IC50 of 0.6 nM vs. VS-6062 Pyk2 IC50 of 14 nM
Defactinib demonstrates equipotent sub-nanomolar inhibition of both FAK and Pyk2 with IC50 values of 0.6 nM for both kinases [1]. In contrast, the structurally related FAK inhibitor VS-6062 (PF-00562271) exhibits a marked selectivity differential, inhibiting FAK with an IC50 of 1.5 nM but requiring a substantially higher concentration to inhibit Pyk2 (IC50 = 14 nM), representing a 23.3-fold difference in Pyk2 potency compared to defactinib [1]. GSK2256098 demonstrates FAK inhibition at 0.4 nM but lacks reported Pyk2 inhibitory activity within the same potency range [1]. This dual equipotent inhibition profile may be functionally significant given the emerging recognition that Pyk2 can mediate compensatory survival signaling upon FAK inhibition [2].
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | FAK IC50 = 0.6 nM; Pyk2 IC50 = 0.6 nM |
| Comparator Or Baseline | VS-6062 (PF-00562271): FAK IC50 = 1.5 nM, Pyk2 IC50 = 14 nM; GSK2256098: FAK IC50 = 0.4 nM |
| Quantified Difference | Defactinib Pyk2 potency is 23.3-fold greater than VS-6062 (0.6 nM vs. 14 nM) |
| Conditions | In vitro kinase inhibition assays; compiled from clinical trial FAK inhibitor panel |
Why This Matters
Procurement of defactinib over VS-6062 is indicated when the experimental or therapeutic context requires robust concurrent inhibition of both FAK and Pyk2 signaling pathways to prevent potential Pyk2-mediated compensatory resistance mechanisms.
- [1] Lv Y, Wang X, Li X, Xu G, Bai Y, Wu J, Piao Y, Shi Y, Xiang R, Wang L. FAK inhibitors in cancer therapy: current status and future perspectives. Int J Mol Sci. 2022 Feb 11;23(4):1998. doi: 10.3390/ijms23041998. Table 1. View Source
- [2] Serrels A, Lund T, Serrels B, Byron A, McPherson RC, von Kriegsheim A, Gómez-Cuadrado L, Canel M, Muir M, Ring JE, Maniati E, Sims AH, Pachter JA, Brunton VG, Gilbert N, Anderton SM, Nibbs RJ, Frame MC. Nuclear FAK controls chemokine transcription, Tregs, and evasion of anti-tumor immunity. Cell. 2015 Sep 24;163(1):160-73. doi: 10.1016/j.cell.2015.09.001. View Source
